REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])[CH2:5][CH:6]1[CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[C:7]1=[O:18])[CH3:2]>CCO.C(O)(C(F)(F)F)=O>[O:18]=[C:7]1[CH:6]([CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:19])[CH2:10][CH2:9][NH:8]1
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1C(N(CC1)C(=O)OC(C)(C)C)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NCCC1CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |